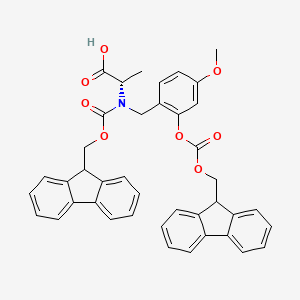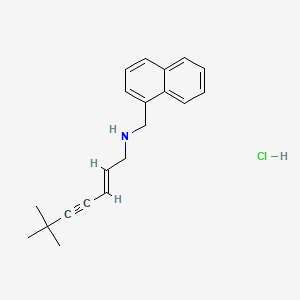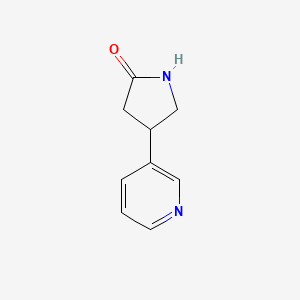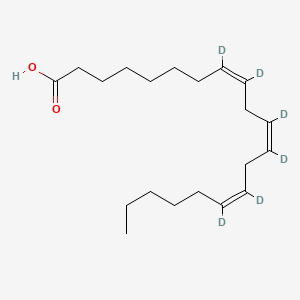
Dihomo-|A-linolenic Acid-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide Dihomo-γ-linolénique-d6 est une forme deutérée de l’acide Dihomo-γ-linolénique, un acide gras polyinsaturé contenant 20 atomes de carbone et trois doubles liaisons cis. Ce composé est important dans l’étude des voies métaboliques et de l’inflammation en raison de son rôle de précurseur de divers lipides bioactifs .
Mécanisme D'action
L’acide Dihomo-γ-linolénique-d6 exerce ses effets en servant de précurseur à divers lipides bioactifs, notamment les prostaglandines et les leucotriènes . Ces lipides jouent un rôle crucial dans l’inflammation et les réponses immunitaires. Le composé est métabolisé par des enzymes telles que la cyclooxygénase et la lipoxygénase, conduisant à la formation de médiateurs anti-inflammatoires et pro-inflammatoires .
Analyse Biochimique
Biochemical Properties
Dihomo-γ-linolenic Acid-d6 plays a crucial role in biochemical reactions. It is a substrate for the enzymes cyclooxygenase and lipoxygenase . The interactions between Dihomo-γ-linolenic Acid-d6 and these enzymes lead to the production of various eicosanoids, which are signaling molecules that have wide-ranging effects on the body’s cardiovascular, immune, and inflammatory responses .
Cellular Effects
Dihomo-γ-linolenic Acid-d6 has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has anti-inflammatory and anti-proliferative activities, and it can attenuate atherosclerosis in the apolipoprotein E deficient mouse model system .
Molecular Mechanism
The molecular mechanism of Dihomo-γ-linolenic Acid-d6 involves its conversion into prostaglandin E1 (PGE1) through the cyclooxygenase pathway . PGE1 inhibits platelet aggregation and also exerts a vasodilatory effect . This mechanism of action allows Dihomo-γ-linolenic Acid-d6 to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Dihomo-γ-linolenic Acid-d6 is involved in several metabolic pathways. It can be converted to arachidonic acid (AA), another 20-carbon ω-6 PUFA . This conversion involves various enzymes and cofactors . The balance of AA to DGLA is a critical factor affecting inflammatory processes in the body .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
L’acide Dihomo-γ-linolénique-d6 peut être synthétisé par l’élongation de l’acide γ-linolénique, qui implique l’addition de deux atomes de carbone à la molécule d’acide γ-linolénique. Ce processus est généralement catalysé par des élongases d’acides gras . La forme deutérée, l’acide Dihomo-γ-linolénique-d6, est préparée en incorporant des atomes de deutérium à des positions spécifiques de la molécule. Ceci est réalisé grâce à l’utilisation de réactifs et de solvants deutérés pendant la synthèse .
Méthodes de production industrielle
La production industrielle de l’acide Dihomo-γ-linolénique-d6 implique l’utilisation de méthodes biotechnologiques, telles que la fermentation de micro-organismes génétiquement modifiés capables de produire l’acide gras souhaité. Ces micro-organismes sont cultivés dans des milieux deutérés pour incorporer du deutérium dans l’acide gras .
Analyse Des Réactions Chimiques
Types de réactions
L’acide Dihomo-γ-linolénique-d6 subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution .
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent l’oxygène et les peroxydes.
Substitution : Des réactions d’halogénation peuvent être réalisées en utilisant des halogènes comme le chlore ou le brome dans des conditions contrôlées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxygénés, des formes réduites de l’acide gras et des composés halogénés .
Applications de la recherche scientifique
L’acide Dihomo-γ-linolénique-d6 est largement utilisé dans la recherche scientifique en raison de son rôle dans les voies métaboliques et de ses propriétés anti-inflammatoires .
Chimie
En chimie, il est utilisé comme étalon en spectrométrie de masse pour la quantification de l’acide Dihomo-γ-linolénique .
Biologie
En recherche biologique, il est utilisé pour étudier le métabolisme des acides gras polyinsaturés et leur rôle dans les processus cellulaires .
Médecine
En médecine, il est étudié pour ses effets thérapeutiques potentiels dans les maladies inflammatoires, telles que la polyarthrite rhumatoïde et la dermatite atopique .
Industrie
Dans l’industrie, il est utilisé dans la production de compléments alimentaires et de produits pharmaceutiques spécialisés .
Applications De Recherche Scientifique
Dihomo-γ-Linolenic Acid-d6 is used extensively in scientific research due to its role in metabolic pathways and its anti-inflammatory properties .
Chemistry
In chemistry, it is used as a standard in mass spectrometry for the quantification of Dihomo-γ-Linolenic Acid .
Biology
In biological research, it is used to study the metabolism of polyunsaturated fatty acids and their role in cellular processes .
Medicine
In medicine, it is investigated for its potential therapeutic effects in inflammatory diseases, such as rheumatoid arthritis and atopic dermatitis .
Industry
In the industry, it is used in the production of specialized dietary supplements and pharmaceuticals .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide arachidonique : Un autre acide gras polyinsaturé contenant 20 atomes de carbone, mais avec quatre doubles liaisons cis.
Acide γ-linolénique : Un acide gras à 18 carbones avec trois doubles liaisons cis.
Acide linoléique : Un acide gras à 18 carbones avec deux doubles liaisons cis.
Unicité
L’acide Dihomo-γ-linolénique-d6 est unique en raison de sa forme deutérée, ce qui en fait un outil précieux en spectrométrie de masse et en études métaboliques. Son rôle de précurseur à la fois d’anti-inflammatoires et de pro-inflammatoires le distingue également des autres acides gras similaires .
Propriétés
IUPAC Name |
(8Z,11Z,14Z)-8,9,11,12,14,15-hexadeuterioicosa-8,11,14-trienoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13H,2-5,8,11,14-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-/i6D,7D,9D,10D,12D,13D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBAELRKJCKHQD-JALKMEHMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\CCCCCCC(=O)O)/[2H])/[2H])/CCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: Why is Dihomo-γ-linolenic Acid-d6 used in the research instead of the non-deuterated Dihomo-γ-linolenic Acid?
A1: The research utilizes Dihomo-γ-linolenic Acid-d6 as an internal standard for the quantification of Dihomo-γ-linolenic Acid in serum samples using LC-MS/MS. [] Internal standards are crucial in mass spectrometry to correct for variations during sample preparation and ionization. Deuterated analogs, like Dihomo-γ-linolenic Acid-d6, are chemically similar to the target analyte but have a different mass due to the presence of heavier deuterium atoms. This mass difference allows for differentiation during mass spectrometry analysis, while the similar chemical behavior ensures that the internal standard undergoes similar extraction and ionization efficiencies as the target analyte.
Q2: What analytical method is used to detect Dihomo-γ-linolenic Acid and its deuterated counterpart in the study?
A2: The research employs Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) to detect and quantify Dihomo-γ-linolenic Acid and Dihomo-γ-linolenic Acid-d6. [] This technique combines the separation capabilities of liquid chromatography with the sensitivity and selectivity of mass spectrometry.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
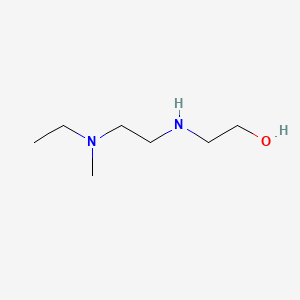


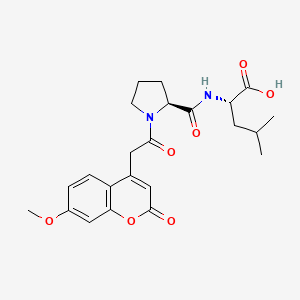

![(4aR,8aR)-4-nitroso-2,3,4a,5,6,7,8,8a-octahydro-1H-pyrazino[2,3-b]pyrazine](/img/structure/B586364.png)
